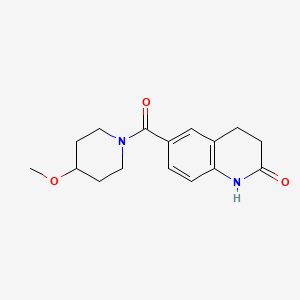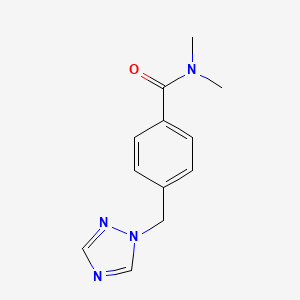
1-(2-Propenyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Propenyl)-4-(2-pyridinyl)piperazine, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects, making it an exciting area of research.
作用機序
The exact mechanism of action of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine is not yet fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist, which is the same mechanism of action as many existing antipsychotic drugs. This compound has also been found to modulate the activity of other neurotransmitters, such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic activity, this compound has been reported to have anxiolytic, antidepressant, and cognitive-enhancing effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuronal growth and survival.
実験室実験の利点と制限
One advantage of using 1-(2-Propenyl)-4-(2-pyridinyl)piperazine in lab experiments is its specificity for dopamine D2 receptors, which allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity, as it has been reported to induce liver damage in some animal models. Therefore, caution must be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 1-(2-Propenyl)-4-(2-pyridinyl)piperazine. One area of research could be the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research could be the investigation of the role of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of this compound as a cognitive enhancer in healthy individuals could also be explored.
合成法
The synthesis of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-pyridinylpiperazine with acrolein in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions and yields this compound as a yellow solid. This synthesis method has been reported in several research articles, and its reproducibility has been established.
科学的研究の応用
1-(2-Propenyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an antipsychotic drug. Several studies have reported that this compound exhibits antipsychotic activity in animal models, and its efficacy has been compared to that of existing antipsychotic drugs.
特性
IUPAC Name |
1-prop-2-enyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13-12/h2-6H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIZTBKCXOKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)

![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)





![10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)
![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)
